molecular formula C10H14FNO2S B1268902 N-tert-butyl-4-fluorobenzenesulfonamide CAS No. 29083-05-4

N-tert-butyl-4-fluorobenzenesulfonamide

Cat. No.: B1268902
CAS No.: 29083-05-4
M. Wt: 231.29 g/mol
InChI Key: PINZDTQLMQWFOP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C10H14FNO2S and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination Reagents

  • Enantioselective Fluorination : N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been utilized as electrophilic fluorinating reagents. They improve the enantioselectivity of products in chemical reactions, especially in cinchona alkaloid-catalyzed fluorination processes (Yasui et al., 2011).

Catalysis and Synthesis

  • Oxidative Synthesis of Peresters and Amides : this compound derivatives are used in catalysis for oxidative synthesis. An example is the N-heterocyclic carbene-catalyzed synthesis of tert-butyl peresters and amides, using N-fluorobenzenesulfonimide as an oxidant (Xie et al., 2016).
  • Sulfonamide-substituted Iron Phthalocyanine : Derivatives of this compound, such as 4-tert-butylbenzenesulfonamide, are used in the synthesis of iron phthalocyanines for potential applications as oxidation catalysts (Işci et al., 2014).

Quantum Chemical Calculations

  • Theoretical Studies : Compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide have been subject to quantum-chemical calculations to define their optimized state, predict free energy, and identify molecular orbitals (Peiming et al., 2022).

Safety and Hazards

“N-tert-butyl-4-fluorobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

N-tert-butyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZDTQLMQWFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349942
Record name N-tert-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29083-05-4
Record name N-tert-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a DCM solution (50 mL) of tert-butylamine (5.9 mL, 56.5 mmol) and triethylamine (7.16 mL, 51.3 mmol) at 0° C. was slowly added a DCM solution (20 mL) of 4-fluoro-benzenesulfonyl chloride (10 g, 51.3 mmol), and the reaction stirred at RT for 19 h. The reaction was concentrated and the resulting solid recrystalized from ether/hexanes to get the product (9.5 g, 80% )as white crystals. MS: APCI (AP+): 230.1 (M)+.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
7.16 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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